4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate
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Overview
Description
4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group and a bromophenyl group attached to a quinoline core, with a carboxylate functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated quinoline derivatives .
Scientific Research Applications
4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)quinoline: Similar structure but lacks the bromophenyl and carboxylate groups.
4-Bromoquinoline: Contains the bromophenyl group but lacks the fluorophenyl and carboxylate groups.
Quinoline-4-carboxylate: Contains the carboxylate group but lacks the fluorophenyl and bromophenyl groups
Uniqueness
4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H13BrFNO2 |
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Molecular Weight |
422.2 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrFNO2/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(26)27-17-11-9-16(24)10-12-17/h1-13H |
InChI Key |
BRUPERDKPQNJTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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